Cas no 1283551-73-4 (2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide)

1283551-73-4 structure
اسم المنتج:2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide
كاس عدد:1283551-73-4
وسط:C10H11BrFNO
ميغاواط:260.102845430374
CID:4566487
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide
-
- نواة داخلي: 1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
- مفتاح Inchi: HMBOPZTWTLUXDP-UHFFFAOYSA-N
- ابتسامات: C(N(C1=CC=C(F)C=C1)C)(=O)C(Br)C
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D685119-0.25g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 0.25g |
$125 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405238-5g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 98% | 5g |
¥6619.00 | 2024-08-09 | |
1PlusChem | 1P01DEZY-1g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 1g |
$417.00 | 2023-12-25 | |
eNovation Chemicals LLC | D685119-0.1g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 0.1g |
$105 | 2025-02-26 | |
eNovation Chemicals LLC | D685119-0.1g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 0.1g |
$105 | 2025-02-26 | |
eNovation Chemicals LLC | D685119-5g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 5g |
$670 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405238-250mg |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 98% | 250mg |
¥996.00 | 2024-08-09 | |
eNovation Chemicals LLC | D685119-1g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 1g |
$245 | 2024-07-20 | |
A2B Chem LLC | AX04782-1g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 1g |
$368.00 | 2024-01-04 | |
eNovation Chemicals LLC | D685119-0.25g |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide |
1283551-73-4 | 95% | 0.25g |
$125 | 2025-02-26 |
2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide الوثائق ذات الصلة
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
1283551-73-4 (2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide) منتجات ذات صلة
- 56471-02-4(1-(butan-2-yl)cyclopentane-1-carboxylic acid)
- 88623-81-8(3-3,4-Bis(acetyloxy)phenyl-2-propenoic Acid)
- 87896-46-6(Propanamide, N-(4-formylphenyl)-)
- 99669-34-8(Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride)
- 2034500-49-5(3-chloro-4-{[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}pyridine)
- 2172465-03-9(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid)
- 217-90-3(Pyrazino[2,3-f][1,10]phenanthroline)
- 2004208-78-8(2-(2-Bromophenoxy)-5-(difluoromethyl)pyridine)
- 2223055-95-4(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)
- 2171856-86-1(3,3-Difluorocyclobutane-1-sulfonamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1283551-73-4)2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide

نقاء:99%/99%
كمية:250mg/1g
الأسعار ($):198.0/354.0